molecular formula C29H35ClN5O6P B1678542 Pyronaridine Tetraphosphate CAS No. 76748-86-2

Pyronaridine Tetraphosphate

Cat. No.: B1678542
CAS No.: 76748-86-2
M. Wt: 616.0 g/mol
InChI Key: AFQUPAGSIINWCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyronaridine Tetraphosphate primarily targets the Plasmodium species , which are the causative agents of malaria . It has been used for over 50 years as a blood schizonticide . The compound exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .

Mode of Action

This compound interacts with its targets by blocking the formation of β-hematin . This action inhibits the biopolymerization of β-hematin, facilitating the accumulation of toxic hematin into the digestive vacuole of the parasite . This leads to the death of the parasite and the subsequent clearance of the malaria infection.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the haemozoin synthesis pathway within the Plasmodium digestive vacuole . By blocking the formation of β-hematin, Pyronaridine disrupts this pathway, leading to the accumulation of toxic hematin and the death of the parasite .

Pharmacokinetics

Pyronaridine exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature plays a crucial role in its pharmacokinetic properties and pharmacological activity. The pharmacokinetic characteristics of Pyronaridine include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life . Differences in pharmacokinetic profiles have been observed between healthy volunteers and malaria-infected patients, indicating a potential disease-related impact on pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Pyronaridine’s action include the disruption of the Plasmodium’s haemozoin synthesis pathway and the induction of toxic hematin accumulation . This leads to the death of the Plasmodium parasite and the clearance of the malaria infection .

Action Environment

The efficacy and stability of Pyronaridine can be influenced by environmental factors such as the prevalence of drug resistance in the local Plasmodium population . Pyronaridine has been shown to be effective against strains resistant to other antimalarials, including chloroquine . Resistance to Pyronaridine appears to emerge slowly and is further retarded when Pyronaridine is used in combination with other antimalarials, particularly artesunate .

Future Directions

Pyronaridine Tetraphosphate has shown promise in the ongoing fight against the SARS-CoV-2 virus responsible for the COVID-19 pandemic . It represents an excellent potential therapeutic candidate for COVID-19 treatment individually, or in combination with other approved antivirals . It also has potential as a therapeutic option for the treatment of highly pathogenic coronaviruses such as SARS-CoV-1, MERS-CoV, and future coronaviruses yet to emerge .

Biochemical Analysis

Biochemical Properties

Pyronaridine Tetraphosphate exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole . It has been shown to be effective against strains resistant to other anti-malarials, including chloroquine . It is also known to function as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), showing both in vitro and in vivo efficacy .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In vitro and in vivo studies indicated that this compound preferentially concentrates in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity . It has also been found to exert potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It functions as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), thereby exerting its antiviral effects . In the context of malaria, it interferes with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .

Temporal Effects in Laboratory Settings

This compound exhibits a long terminal apparent half-life, indicating its stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a single dose of this drug has been found to be 100% effective against the Ebola virus . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in specific metabolic pathways. Its metabolism involves CPY3A4, CPY1A2 and CPY2D6 enzymes

Transport and Distribution

This compound exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyronaridine tetraphosphate was first synthesized in the 1970s at the Institute of Chinese Parasitic Disease . The synthesis involves the reaction of 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-ylamine with 2,6-bis[(pyrrolidin-1-yl)methyl]phenol under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyronaridine tetraphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pyronaridine Tetraphosphate involves the condensation of 2,7-dichloro-9-[(4,6-dimethoxy-2-pyridinyl)methyl]-1,10-phenanthroline with tetrasodium pyrophosphate.", "Starting Materials": [ "2,7-dichloro-9-[(4,6-dimethoxy-2-pyridinyl)methyl]-1,10-phenanthroline", "Tetrasodium pyrophosphate" ], "Reaction": [ "Mix 2,7-dichloro-9-[(4,6-dimethoxy-2-pyridinyl)methyl]-1,10-phenanthroline and tetrasodium pyrophosphate in a solvent such as water or methanol.", "Heat the mixture to reflux temperature and stir for several hours.", "Allow the mixture to cool and filter the resulting solid.", "Wash the solid with water and dry to obtain Pyronaridine Tetraphosphate." ] }

CAS No.

76748-86-2

Molecular Formula

C29H35ClN5O6P

Molecular Weight

616.0 g/mol

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

InChI

InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4)

InChI Key

AFQUPAGSIINWCQ-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O

Appearance

Solid powder

Pictograms

Corrosive; Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine
4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol
4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol
benzonaphthyridine 7351
malaridine
phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4)
pyronaridine
pyronaridine phosphate salt
pyronaridine tetraphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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